molecular formula C6H13B B1594764 3-Bromo-3-methylpentane CAS No. 25346-31-0

3-Bromo-3-methylpentane

Cat. No.: B1594764
CAS No.: 25346-31-0
M. Wt: 165.07 g/mol
InChI Key: ZRPQYKLJSOLRPZ-UHFFFAOYSA-N
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Description

3-Bromo-3-methylpentane is an organic compound with the molecular formula C6H13Br. It is a type of alkyl halide, specifically a brominated hydrocarbon. This compound is characterized by a bromine atom attached to the third carbon of a pentane chain that also has a methyl group on the same carbon. The structure of this compound can be represented as CH3-CH2-C(Br)(CH3)-CH2-CH3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-3-methylpentane can be synthesized through the bromination of 3-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 3-methylpentane, forming a 3-methylpentyl radical. This radical then reacts with another bromine molecule to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 3-methylpentane in a reactor, often with continuous monitoring and control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3-methylpentane primarily undergoes substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group.

Common Reagents and Conditions:

    Substitution Reactions: In nucleophilic substitution reactions (SN1 and SN2), this compound reacts with nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Elimination Reactions: In elimination reactions (E1 and E2), this compound can form alkenes.

Major Products:

Scientific Research Applications

3-Bromo-3-methylpentane is used in various scientific research applications, particularly in organic synthesis and mechanistic studies. It serves as a model compound for studying the kinetics and mechanisms of substitution and elimination reactions. Additionally, it is used in the synthesis of more complex organic molecules, where the bromine atom can be replaced with other functional groups .

Mechanism of Action

The mechanism of action of 3-Bromo-3-methylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 and E1 reactions, or a concerted mechanism in SN2 and E2 reactions. In substitution reactions, the nucleophile attacks the carbon bearing the bromine, leading to the displacement of the bromine atom. In elimination reactions, a base abstracts a proton from a β-carbon, leading to the formation of a double bond and the elimination of the bromine atom .

Comparison with Similar Compounds

    3-Chloro-3-methylpentane: Similar structure but with a chlorine atom instead of bromine.

    3-Iodo-3-methylpentane: Similar structure but with an iodine atom instead of bromine.

    3-Fluoro-3-methylpentane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 3-Bromo-3-methylpentane is unique due to the reactivity of the bromine atom, which is a better leaving group compared to chlorine and fluorine but less so than iodine. This makes it particularly useful in studying reaction mechanisms and kinetics, as well as in synthetic applications where controlled reactivity is desired .

Properties

IUPAC Name

3-bromo-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-4-6(3,7)5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPQYKLJSOLRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067084
Record name Pentane, 3-bromo-3-methyl-
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Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25346-31-0
Record name 3-Bromo-3-methylpentane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 3-bromo-3-methyl-
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Record name Pentane, 3-bromo-3-methyl-
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Record name Pentane, 3-bromo-3-methyl-
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Record name 3-bromo-3-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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